molecular formula C29H35BrN4O3 B11077754 (2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone

(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone

Cat. No.: B11077754
M. Wt: 567.5 g/mol
InChI Key: ZQHCNAHTYQMQTP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that includes a bromophenyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone typically involves multiple steps. The initial step often includes the bromination of a phenyl ring, followed by nitration to introduce the nitro group. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the tricyclo[3.3.1.1~3,7~]dec-1-yl group with the piperazine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromophenyl group can be involved in substitution reactions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions on the bromophenyl group could yield various substituted phenyl derivatives.

Scientific Research Applications

(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3,6-dimethyl-phenylamine: Similar in structure but with different functional groups.

    Ethyl acetoacetate: Shares some structural similarities but differs in functional groups and applications.

Uniqueness

(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone is unique due to its combination of a bromophenyl group, a nitrophenyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H35BrN4O3

Molecular Weight

567.5 g/mol

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C29H35BrN4O3/c1-19(29-16-20-12-21(17-29)14-22(13-20)18-29)31-26-15-23(6-7-27(26)34(36)37)32-8-10-33(11-9-32)28(35)24-4-2-3-5-25(24)30/h2-7,15,19-22,31H,8-14,16-18H2,1H3

InChI Key

ZQHCNAHTYQMQTP-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=CC=C6Br)[N+](=O)[O-]

Origin of Product

United States

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